molecular formula C11H9FO3 B042316 Ethyl 5-fluorobenzofuran-2-carboxylate CAS No. 93849-31-1

Ethyl 5-fluorobenzofuran-2-carboxylate

Cat. No.: B042316
CAS No.: 93849-31-1
M. Wt: 208.18 g/mol
InChI Key: RBQUPHUYCPBKSF-UHFFFAOYSA-N
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Description

Ethyl 5-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran familyThe presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process, forming the desired benzofuran derivative. The reaction conditions usually involve refluxing the reactants in a suitable solvent like N-methyl pyrrolidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-fluorobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Ethyl 5-chlorobenzofuran-2-carboxylate
  • Ethyl 5-bromobenzofuran-2-carboxylate

Uniqueness

Ethyl 5-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and enhances its biological activity compared to other halogen-substituted benzofuran derivatives.

Biological Activity

Ethyl 5-fluorobenzofuran-2-carboxylate (C11_{11}H9_{9}O3_3F) is a compound within the benzofuran family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that halogen substitutions, such as fluorine at the 5-position, enhance antibacterial activity against various pathogens. A structure-activity relationship (SAR) study highlighted that compounds with halogenated substituents at positions 4, 5, and 6 exhibited potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus23
Escherichia coli24
Candida albicans20

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those with EZH2 mutations. In vitro assays revealed IC50_{50} values in the low nanomolar range, indicating strong efficacy .

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (nM)Reference
KARPAS4220.5
Pfeiffer20

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Benzofuran derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Sigma Receptor Modulation : These compounds may interact with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of lymphoma. The compound demonstrated significant tumor regression when administered orally, supporting its potential as an effective therapeutic agent .

Study Overview

  • Objective : To assess the anticancer efficacy of this compound in vivo.
  • Methodology : Mice bearing KARPAS422 xenografts were treated with varying doses of the compound.
  • Results : Complete tumor regression was observed in treated groups compared to controls.

Properties

IUPAC Name

ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQUPHUYCPBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453450
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93849-31-1
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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